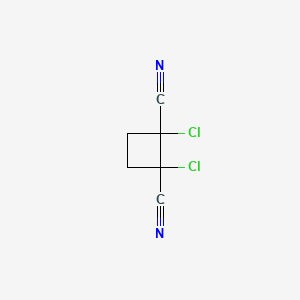![molecular formula C15H19NO3 B13733251 benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)
benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate is a chiral building block used in asymmetric synthesis. It is a compound with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . This compound is primarily used for research purposes in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate typically involves the reaction of benzyl chloroformate with (1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl N-[(1S,6R)-6-(carboxymethyl)cyclohex-3-en-1-yl]carbamate.
Reduction: Benzyl N-[(1S,6R)-6-(aminomethyl)cyclohex-3-en-1-yl]carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate is utilized in several scientific research applications:
Chemistry: As a chiral building block in asymmetric synthesis, it is used to create enantiomerically pure compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carbamate group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(hydroxymethyl)carbamate
- Benzyl N-(3-hydroxypropyl)carbamate
- Benzyl N-(2,6-dichlorophenyl)carbamate
- Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate
Uniqueness
Benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate is unique due to its chiral nature and the presence of both hydroxymethyl and carbamate functional groups. This combination allows for specific interactions in asymmetric synthesis and biological applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14-/m0/s1 |
InChI Key |
TXHBEOTYCFUFAS-KBPBESRZSA-N |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)

![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)







